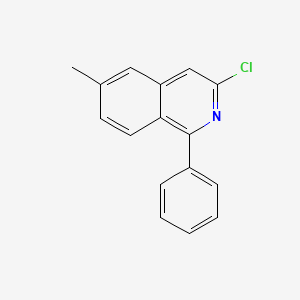

3-Chloro-6-methyl-1-phenylisoquinoline

Description

Properties

CAS No. |

89721-12-0 |

|---|---|

Molecular Formula |

C16H12ClN |

Molecular Weight |

253.72 g/mol |

IUPAC Name |

3-chloro-6-methyl-1-phenylisoquinoline |

InChI |

InChI=1S/C16H12ClN/c1-11-7-8-14-13(9-11)10-15(17)18-16(14)12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

SYOIZOTUOOHDPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=NC(=C2C=C1)C3=CC=CC=C3)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization Techniques for 3 Chloro 6 Methyl 1 Phenylisoquinoline Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for characterizing the structure of 3-Chloro-6-methyl-1-phenylisoquinoline by probing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each unique hydrogen and carbon atom in the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons. The methyl protons (at position 6) would likely appear as a singlet in the upfield region (around δ 2.5 ppm). The aromatic protons on the isoquinoline (B145761) and phenyl rings would resonate in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by the electronic effects of the chloro and phenyl substituents.

The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, 16 distinct signals would be anticipated, barring any accidental overlap. The methyl carbon would produce a signal at the high-field end of the spectrum. The carbons of the aromatic rings would appear in the range of approximately δ 120-150 ppm. The carbon atom bonded to the chlorine atom (C-3) would be significantly influenced by the halogen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles and data for related structures. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1-Phenyl (ortho) | ~7.6 - 7.8 | ~128 - 130 |

| 1-Phenyl (meta) | ~7.4 - 7.6 | ~129 - 131 |

| 1-Phenyl (para) | ~7.3 - 7.5 | ~127 - 129 |

| 1-Phenyl (ipso) | - | ~138 - 142 |

| C1 | - | ~160 - 165 |

| C3 | - | ~150 - 155 |

| C4 | ~7.8 - 8.0 | ~120 - 125 |

| C5 | ~7.9 - 8.1 | ~125 - 128 |

| C6-CH₃ | ~2.5 | ~21 - 23 |

| C7 | ~7.5 - 7.7 | ~135 - 138 |

| C8 | ~8.1 - 8.3 | ~128 - 130 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent protons on the phenyl ring and between neighboring protons on the substituted isoquinoline core (e.g., between H-7 and H-8, and between H-5 and the methyl protons if there is a weak four-bond coupling).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining the relative orientation of the phenyl ring at position 1 with respect to the isoquinoline system. A cross-peak between the ortho-protons of the phenyl ring and H-8 of the isoquinoline ring would confirm their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal directly to the carbon atom to which it is attached. youtube.com It is a powerful tool for unambiguously assigning the ¹³C signals for all protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes more). This is vital for piecing together the carbon skeleton and connecting substituent groups. For instance, HMBC would show a correlation from the methyl protons to carbons C-5, C-6, and C-7, confirming the position of the methyl group. It would also link the ortho-protons of the phenyl ring to the C-1 carbon of the isoquinoline core.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei (Proton) | Correlating Nuclei (Proton or Carbon) | Information Gained |

| COSY | H-7 | H-8 | Confirms adjacency on the isoquinoline ring. |

| COSY | Phenyl H(ortho) | Phenyl H(meta) | Confirms adjacency on the phenyl ring. |

| NOESY | Phenyl H(ortho) | H-8 | Determines spatial orientation of the phenyl substituent. |

| HSQC | C6-CH₃ Protons | C6-CH₃ Carbon | Assigns the methyl carbon signal. |

| HSQC | H-4 | C-4 | Assigns the C-4 signal. |

| HMBC | C6-CH₃ Protons | C-5, C-6, C-7 | Confirms the position of the methyl group at C-6. |

| HMBC | H-8 | C-1, C-4a, C-7 | Confirms connectivity around the isoquinoline core. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. For this compound (molecular formula C₁₆H₁₂ClN), HRMS would provide an exact mass measurement.

The calculated monoisotopic mass of C₁₆H₁₂³⁵ClN is 265.0658. HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), thus confirming the molecular formula. Furthermore, the presence of chlorine would be evident from its characteristic isotopic pattern: a peak for the ³⁵Cl isotope and another peak approximately one-third the intensity at two mass units higher for the ³⁷Cl isotope. This distinctive M/M+2 pattern is a definitive indicator of a chlorine atom in the structure.

X-ray Crystallography for Definitive Three-Dimensional Structural Confirmation

While NMR and MS provide information about molecular formula and connectivity, X-ray crystallography gives a precise and unambiguous three-dimensional structure of the molecule in the solid state. This requires growing a suitable single crystal of the compound.

In single-crystal X-ray diffraction, a beam of X-rays is directed at a crystal of this compound. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise position of each atom can be determined, yielding accurate bond lengths, bond angles, and torsion angles. nih.gov

This analysis would definitively confirm the planar nature of the isoquinoline ring system and determine the torsion angle between the plane of the isoquinoline core and the attached phenyl ring. nih.govresearchgate.net While specific data for the target compound is not available, analysis of a related structure, Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, revealed a monoclinic crystal system and a significant twist of 57.5° between the quinoline (B57606) and phenyl rings. nih.govresearchgate.net A similar non-planar arrangement would be expected for this compound due to steric hindrance between the phenyl group and the isoquinoline core.

Table 3: Illustrative Crystallographic Data Based on a Structurally Similar Compound (Note: Data is for Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate and serves only as an example of the parameters obtained from a single-crystal X-ray diffraction experiment.) nih.govresearchgate.net

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.828 |

| b (Å) | 7.535 |

| c (Å) | 18.829 |

| β (°) | 94.369 |

| Volume (ų) | 1531.8 |

| Z (molecules/cell) | 4 |

Derived from the crystallographic data, Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions that stabilize the crystal lattice. The surface is mapped with properties that highlight regions of close contact between neighboring molecules. nih.gov

This analysis generates a unique 2D "fingerprint plot" that summarizes all the intermolecular contacts. researchgate.net For this compound, the analysis would likely reveal a predominance of H···H, C···H/H···C, and Cl···H/H···Cl contacts, indicating that van der Waals forces are the primary contributors to the crystal packing. researchgate.net The presence of aromatic rings would also suggest the possibility of C···C (π-stacking) interactions, which would appear as distinct features in the fingerprint plot. nih.gov This technique provides critical insights into how molecules recognize and arrange themselves in the solid state.

Table 4: Hypothetical Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Plausible Contribution (%) | Significance |

| H···H | 35 - 45% | General van der Waals interactions. |

| C···H / H···C | 25 - 35% | Interactions involving the aromatic rings. |

| Cl···H / H···Cl | 10 - 15% | Weak hydrogen bonding involving the chloro group. |

| C···C | 5 - 10% | Indicates π-π stacking between aromatic rings. |

| N···H / H···N | < 5% | Potential weak interactions with the N atom. |

Computational Chemistry Approaches for Understanding the Electronic Structure and Reactivity of 3 Chloro 6 Methyl 1 Phenylisoquinoline

Density Functional Theory (DFT) for Molecular and Electronic Structure Analysis

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org The theory is based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach allows for the calculation of a wide range of molecular properties, from optimized geometries to electronic characteristics and reactivity indices.

A fundamental step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. nih.govstackexchange.com For 3-Chloro-6-methyl-1-phenylisoquinoline, a key structural feature is the rotational freedom of the C1-phenyl group relative to the isoquinoline (B145761) core. This rotation gives rise to different conformers, each with a distinct energy.

DFT calculations can map out the potential energy surface associated with this rotation, identifying the lowest-energy (most stable) conformation and the energy barriers between different conformers. The optimization process systematically adjusts the positions of the atoms to find a structure that corresponds to a minimum on the potential energy surface. stackexchange.com The conformation is influenced by steric hindrance between the phenyl ring and the isoquinoline core, as well as subtle electronic interactions. The final optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Lowest Energy Conformer) (Note: This data is illustrative and represents typical values obtained from DFT calculations for similar structures.)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C3-Cl | 1.74 Å |

| Bond Length | C1-C(phenyl) | 1.49 Å |

| Bond Angle | N2-C1-C9 | 118.5° |

| Dihedral Angle | N2-C1-C(phenyl)-C(phenyl) | 45.2° |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons. youtube.commalayajournal.org

For this compound, DFT calculations can determine the energies and spatial distributions of these frontier orbitals. The HOMO is expected to be distributed primarily over the electron-rich isoquinoline and phenyl rings, while the LUMO may be localized on the isoquinoline core, influenced by the electronegative nitrogen and chlorine atoms. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. malayajournal.org A smaller gap generally suggests higher reactivity. Furthermore, analysis of the charge distribution, often visualized with a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting intermolecular interactions. malayajournal.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This data is illustrative and represents typical values obtained from DFT calculations.)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 eV |

| LUMO | -1.80 eV |

| HOMO-LUMO Gap | 4.45 eV |

While FMO theory provides a general picture of reactivity, local and global reactivity descriptors derived from DFT offer a more quantitative prediction of which specific atoms in a molecule are most likely to react. hackernoon.com

Fukui Functions (f(r)) measure the change in electron density at a specific point when an electron is added to or removed from the molecule. hackernoon.com This allows for the identification of the most probable sites for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). hackernoon.com

Dual Descriptors (Δf(r)) refine this analysis by providing a clearer distinction between nucleophilic and electrophilic sites. hackernoon.comresearchgate.netresearchgate.net A positive value of the dual descriptor indicates a site is prone to electrophilic attack, while a negative value points to a nucleophilic site. researchgate.net

For this compound, these descriptors would likely identify the carbon atoms of the isoquinoline ring, particularly those near the nitrogen and chlorine substituents, as key reactive sites.

Table 3: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound (Note: This data is illustrative. f+ indicates susceptibility to nucleophilic attack, f- to electrophilic attack.)

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| C1 | 0.125 | 0.045 |

| N2 | 0.030 | 0.150 |

| C3 | 0.180 | 0.020 |

| C6 | 0.015 | 0.095 |

DFT is a powerful tool for investigating the step-by-step pathways of chemical reactions. rsc.org By modeling the interaction of this compound with a reactant, chemists can map the entire reaction coordinate. This involves identifying reactants, products, any intermediate species, and, crucially, the transition states.

A transition state represents the highest energy point along the reaction pathway, and its structure and energy determine the activation energy and, therefore, the rate of the reaction. For instance, in a nucleophilic aromatic substitution reaction at the C3 position, DFT could be used to model the approach of the nucleophile, the formation of an intermediate complex (if any), and the departure of the chloride leaving group. rsc.org Comparing the activation energies for different possible reaction pathways allows for the prediction of the most likely mechanism and the resulting products. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density to define atoms and the chemical bonds between them. wikipedia.org QTAIM analysis is based on the topology of the electron density. wikipedia.org By locating critical points in the electron density, one can characterize the nature of chemical bonds.

For this compound, QTAIM would be particularly useful for analyzing the C-Cl bond and the bonds within the aromatic framework. nih.gov The analysis of the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical point (BCP) between two atoms reveals the nature of the interaction. researchgate.net A high electron density and a negative Laplacian typically indicate a covalent bond, while low density and a positive Laplacian are characteristic of closed-shell interactions, such as ionic or van der Waals interactions. researchgate.net This provides a deeper, quantitative understanding of the bonding within the molecule beyond simple Lewis structures. nih.govnih.gov

Noncovalent Interaction (NCI) Index for Weak Interaction Visualization

The Noncovalent Interaction (NCI) index is a computational tool used to visualize weak, noncovalent interactions within and between molecules. wikipedia.orgchemtools.orgjussieu.fr It is based on the relationship between the electron density and the reduced density gradient. wikipedia.org The NCI index allows for the identification and characterization of interactions like hydrogen bonds, van der Waals forces, and steric repulsion in real space. wikipedia.orgchemtools.org

Reactivity Profiles and Transformational Chemistry of 3 Chloro 6 Methyl 1 Phenylisoquinoline

Nucleophilic Displacement Reactions of the Chlorine Atom at C-3

The chlorine atom at the C-3 position of the isoquinoline (B145761) ring is susceptible to nucleophilic aromatic substitution (SNAr). While 1-haloisoquinolines are generally more reactive, 3-haloisoquinolines still serve as valuable substrates for the introduction of a variety of nucleophiles. iust.ac.ircymitquimica.com The reactivity of the C-3 position is enhanced by the electron-withdrawing nature of the ring nitrogen, which helps to stabilize the intermediate Meisenheimer complex formed during the substitution process.

Common nucleophilic displacement reactions involving the 3-chloro position include:

Amination: Reaction with primary or secondary amines, often in the presence of a base or under palladium catalysis (Buchwald-Hartwig amination), yields 3-amino-6-methyl-1-phenylisoquinoline derivatives. These reactions are fundamental for the synthesis of compounds with potential biological activity.

Alkoxylation and Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of the corresponding 3-alkoxy or 3-aryloxy ethers.

Thiolation: Reaction with thiols or thiolate anions provides access to 3-thioether derivatives.

Cyanation: The displacement of the chloride with a cyanide source, such as potassium or sodium cyanide, can be used to introduce a nitrile group, which is a versatile precursor for other functional groups like carboxylic acids and amines.

The conditions for these reactions typically require elevated temperatures and sometimes the use of polar aprotic solvents to facilitate the substitution.

Electrophilic Aromatic Substitution on the Isoquinoline and Phenyl Moieties

Electrophilic aromatic substitution (SEAr) on the 3-Chloro-6-methyl-1-phenylisoquinoline scaffold can occur on either the isoquinoline ring system or the C-1 phenyl ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org The site of substitution is governed by the electronic properties of the heterocyclic system and the directing effects of the existing substituents.

On the Isoquinoline Core: The isoquinoline ring itself is an electron-deficient system, making it less reactive towards electrophiles than benzene. shahucollegelatur.org.in When substitution does occur, it preferentially happens on the benzene ring portion of the core, primarily at the C-5 and C-8 positions. shahucollegelatur.org.in The presence of the activating methyl group at C-6 further directs incoming electrophiles to the C-5 and C-7 positions. Therefore, electrophilic attack is most likely to occur at the C-5 position, influenced by both the annulated benzene ring's inherent reactivity and the directing effect of the C-6 methyl group.

On the Phenyl Moiety: The phenyl group at C-1 is also a site for electrophilic substitution. As a standard benzene derivative, it directs incoming electrophiles to the ortho and para positions. However, steric hindrance from the bulky isoquinoline core may disfavor substitution at the ortho positions, potentially leading to a preference for the para position.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃), and sulfonation (using fuming H₂SO₄). masterorganicchemistry.com The specific outcome of these reactions on this compound would depend on the precise reaction conditions, with a mixture of products often being possible.

Cross-Coupling Reactions at Substituted Positions

The C-3 chlorine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov These reactions significantly enhance the molecular complexity that can be built from the this compound scaffold.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 3-chloro position with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This method is widely used to form new C-C bonds, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C-3 position.

Heck Reaction: The Heck reaction couples the 3-chloro position with an alkene in the presence of a palladium catalyst and a base to form a 3-alkenyl-substituted isoquinoline. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com This reaction is highly valuable for the synthesis of substituted olefins with control over stereochemistry.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 3-chloro position and a terminal alkyne. wikipedia.orgorganic-chemistry.orgresearchgate.net It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. The Sonogashira coupling is a key method for synthesizing 3-alkynylisoquinolines, which are important intermediates in organic synthesis. wikipedia.org

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) + Base (e.g., Na₂CO₃, K₃PO₄) | 3-Aryl/Vinyl-6-methyl-1-phenylisoquinoline |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, P(o-tol)₃ + Base (e.g., Et₃N) | 3-Alkenyl-6-methyl-1-phenylisoquinoline |

| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI + Base (e.g., Et₃N, Piperidine) | 3-Alkynyl-6-methyl-1-phenylisoquinoline |

Cycloaddition and Annulation Reactions Involving the Isoquinoline Core

The isoquinoline nucleus can participate in cycloaddition and annulation reactions to construct more complex, fused heterocyclic systems. nih.govrsc.org While the pyridine ring of isoquinoline is electron-deficient and can act as a diene in Diels-Alder reactions with electron-rich dienophiles, these reactions often require high temperatures or Lewis acid catalysis.

More common are [3+2] cycloaddition reactions involving isoquinolinium ylides. nih.gov These ylides can be generated in situ from the isoquinoline nitrogen and can react with various dipolarophiles, such as alkynes or alkenes, to form fused five-membered rings. For example, reaction of the isoquinoline with an α-haloketone can generate an N-ylide that undergoes cycloaddition.

Transition metal-catalyzed annulation reactions, often involving C-H activation, represent another powerful strategy. rsc.org While typically used to construct the isoquinoline core itself, related C-H functionalization/annulation reactions could potentially occur at other positions on the this compound molecule, such as the C-8 position or on the phenyl ring, to build new fused rings.

Functional Group Interconversions and Derivatization Strategies

Beyond reactions at the C-3 position, the other functional groups on this compound offer opportunities for further derivatization. ub.eduvanderbilt.edufiveable.meimperial.ac.ukmit.edu

Transformations of the Methyl Group: The C-6 methyl group can be a site for various transformations. Free-radical halogenation (e.g., with NBS) can introduce a bromine atom, creating a benzylic halide that is ripe for subsequent nucleophilic substitution. Oxidation of the methyl group, using strong oxidizing agents like potassium permanganate (KMnO₄), can yield the corresponding 6-carboxy-isoquinoline derivative.

Reduction of the Chloro Group: The C-3 chloro substituent can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) or with reducing agents like tin and HCl, to yield the parent 6-methyl-1-phenylisoquinoline.

Derivatization via Cross-Coupling Products: The products obtained from the cross-coupling reactions described in section 5.3 are themselves versatile intermediates. For instance, a 3-alkynyl group introduced via Sonogashira coupling can undergo hydration to form a ketone, or participate in click chemistry reactions. A 3-aryl group from a Suzuki coupling can be further functionalized with electrophilic substitution reactions.

| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |

|---|---|---|---|

| C-6 Methyl | Oxidation | KMnO₄ | Carboxylic Acid |

| C-6 Methyl | Radical Halogenation | N-Bromosuccinimide (NBS) | Bromomethyl |

| C-3 Chloro | Reduction | H₂, Pd/C | Hydrogen |

| C-3 Chloro | Nucleophilic Substitution | NaN₃ then reduction | Amino |

| C-3 Chloro | Nucleophilic Substitution | NaOCH₃ | Methoxy |

Advanced Applications of Isoquinoline Scaffolds in Chemical Science and Research

Design and Synthesis of Chiral Isoquinoline-Based Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Isoquinoline (B145761) derivatives, particularly those with axial chirality or bearing chiral substituents, have emerged as a promising class of ligands for a variety of metal-catalyzed asymmetric transformations.

The structure of 3-Chloro-6-methyl-1-phenylisoquinoline, featuring a phenyl group at the C1 position, provides a key element for the design of chiral ligands. The rotation of the phenyl group can be restricted by introducing bulky substituents, leading to atropisomers that can be resolved into stable enantiomers. These atropisomeric isoquinolines can then be further functionalized to incorporate coordinating atoms, such as phosphorus or nitrogen, to create powerful bidentate or tridentate chiral ligands.

While a direct synthesis for chiral ligands based on this compound has not been extensively reported, the general strategies for preparing chiral isoquinoline ligands can be applied. A common approach involves the stereoselective synthesis of a precursor, followed by the construction of the isoquinoline core. For instance, the Bischler-Napieralski or Pictet-Spengler reactions, utilizing chiral starting materials, can provide enantiomerically enriched dihydroisoquinolines that can be subsequently aromatized and functionalized. wikipedia.org

The chloro substituent at the C3 position offers a reactive handle for further synthetic modifications. Nucleophilic substitution reactions can be employed to introduce various phosphine or amine moieties, transforming the isoquinoline into a P,N- or N,N-type chiral ligand. cymitquimica.com The methyl group at the C6 position can also influence the steric environment around the metal center, potentially enhancing enantioselectivity in catalytic reactions.

The potential applications of such chiral ligands derived from this compound are vast and could include:

Asymmetric Hydrogenation: Chiral isoquinoline-phosphine ligands have shown high efficiency in the asymmetric hydrogenation of prochiral olefins and ketones.

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where chiral isoquinoline-based ligands could provide high enantioselectivity.

Heck Reactions: Asymmetric Heck reactions for the synthesis of complex chiral molecules could be another area of application.

The following table summarizes the performance of some representative chiral isoquinoline-based ligands in asymmetric catalysis, illustrating the potential of this class of compounds.

| Ligand Type | Metal | Reaction | Substrate | Enantiomeric Excess (ee) |

| Chiral Phosphine-Isoquinoline | Rh | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | >99% |

| Chiral Oxazoline-Isoquinoline | Pd | Asymmetric Allylic Alkylation | 1,3-Diphenyl-2-propenyl acetate | up to 98% |

| Chiral Diamine-Isoquinoline | Ru | Asymmetric Transfer Hydrogenation | Acetophenone | up to 97% |

This table is illustrative and based on data for various chiral isoquinoline ligands, not specifically this compound.

Isoquinoline Derivatives in Advanced Material Science

The unique photophysical and electronic properties of the isoquinoline scaffold have led to its exploration in the development of advanced materials with applications in electronics and photonics.

The extended π-conjugated system of the isoquinoline ring, particularly when substituted with aryl groups, can give rise to interesting photoluminescent and charge-transport properties. The 1-phenylisoquinoline (B189431) core in this compound is a key structural feature that can be exploited for the design of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The phenyl group at the C1 position can be functionalized with various electron-donating or electron-withdrawing groups to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. This allows for the rational design of materials with specific electronic properties tailored for different optoelectronic applications. The chloro and methyl substituents on the isoquinoline core of the target molecule also provide avenues for further modification to fine-tune these properties.

Furthermore, isoquinoline moieties can be incorporated into polymer backbones to create conductive polymers. The nitrogen atom in the isoquinoline ring can be quaternized to produce ionic polymers with interesting conducting properties. The ability to form stable radical ions also contributes to their potential use in electronic materials.

The following table provides a summary of the photophysical properties of some representative 1-phenylisoquinoline derivatives, highlighting their potential for optoelectronic applications.

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| 1-Phenylisoquinoline | 320 | 375 | 0.15 |

| 1-(4-Methoxyphenyl)isoquinoline | 330 | 400 | 0.25 |

| 1-(4-Nitrophenyl)isoquinoline | 350 | 450 (charge transfer emission) | 0.05 |

This table is illustrative and based on general data for substituted 1-phenylisoquinolines.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. cd-bioparticles.net The versatility in the choice of both the metal and the organic linker allows for the design of MOFs with tailored pore sizes, shapes, and functionalities, leading to applications in gas storage, separation, catalysis, and sensing. acs.orgresearchgate.netnih.gov

The nitrogen atom in the isoquinoline ring of this compound can act as a coordinating site for metal ions, making it a potential candidate as an organic linker for the construction of MOFs. cd-bioparticles.net The phenyl group and the isoquinoline core can be further functionalized with carboxylic acid or other coordinating groups to create multidentate linkers capable of forming robust and porous frameworks.

The presence of the chloro and methyl groups on the isoquinoline ring can influence the resulting MOF structure and properties. These groups can affect the coordination geometry around the metal center and the packing of the organic linkers, leading to different network topologies and pore environments. Furthermore, the chloro group can potentially serve as a site for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.

While no MOFs based specifically on this compound have been reported, the use of other isoquinoline-based linkers in MOF synthesis demonstrates the feasibility of this approach. For example, isoquinoline-dicarboxylic acids have been used to construct luminescent MOFs for sensing applications.

The table below lists some examples of MOFs constructed from isoquinoline-based linkers and their potential applications.

| MOF Name | Metal Ion | Isoquinoline-based Linker | Key Feature | Potential Application |

| ZJU-5 | Zn(II) | Isoquinoline-5,8-dicarboxylic acid | Porous structure with open metal sites | Gas storage and separation |

| PCN-128 | Zr(IV) | 4,4',4'',4'''-(Isoquinoline-1,3,5,7-tetrayl)tetrabenzoic acid | High stability and porosity | Catalysis |

| UTSA-38 | Cu(II) | 5,5'-(Isoquinoline-1,3-diyl)diisophthalic acid | Interpenetrated framework | Selective gas adsorption |

This table is illustrative and based on known isoquinoline-containing MOFs.

Isoquinoline Scaffolds in the Exploration of Novel Chemical Entities

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This makes isoquinoline derivatives a rich source for the discovery of novel chemical entities with therapeutic potential. The specific substitution pattern of this compound suggests several avenues for its exploration in drug discovery.

Based on the known biological activities of related isoquinolines, this compound could be investigated for a range of therapeutic applications, including:

Anticancer Agents: Many isoquinoline alkaloids and their synthetic derivatives exhibit potent anticancer activity through various mechanisms, such as topoisomerase inhibition and tubulin polymerization inhibition.

Antimicrobial Agents: The isoquinoline scaffold is present in several natural and synthetic compounds with antibacterial and antifungal properties.

Neurological Disorders: Derivatives of tetrahydroisoquinoline have shown promise in the treatment of various neurological disorders, including Parkinson's disease and depression.

The synthesis of a library of analogs based on the this compound scaffold, by modifying the substituents on the phenyl ring and the isoquinoline core, would be a valuable strategy for exploring its structure-activity relationships and identifying lead compounds for further development.

The following table lists some examples of isoquinoline-containing drugs and their therapeutic indications.

| Drug Name | Isoquinoline Core | Therapeutic Indication |

| Papaverine (B1678415) | 1-Benzylisoquinoline | Vasodilator |

| Tubocurarine | Bis-benzyltetrahydroisoquinoline | Skeletal muscle relaxant |

| Saquinavir | Contains an isoquinolyl functional group | Antiretroviral (HIV protease inhibitor) |

| Debrisoquine | Tetrahydroisoquinoline | Antihypertensive |

This table provides examples of drugs containing the broader isoquinoline scaffold.

Q & A

Q. How does the methyl group at position 6 influence the electronic properties of the isoquinoline ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.